molecular formula C19H18N4O4 B11107156 2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide

2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B11107156
M. Wt: 366.4 g/mol
InChI Key: OKPWSYBBWJEGOF-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:

    Formation of the 3-Methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling reactions: The final compound is formed by coupling the 3-methylphenoxy group with the indole derivative using a hydrazinecarbonyl linker under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: The phenoxy and indole groups may participate in substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biochemical studies: The compound’s interactions with enzymes and other proteins can be studied to understand its biological activity.

Medicine

    Drug development:

Industry

    Material science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenoxy)-N-(hydroxyacetyl)acetamide
  • 2-(3-Methylphenoxy)-N-(indole-3-yl)acetamide

Uniqueness

The unique combination of the 3-methylphenoxy group and the indole moiety, linked by a hydrazinecarbonyl group, distinguishes this compound from others. This structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[[2-(3-methylphenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C19H18N4O4/c1-12-5-4-6-13(9-12)27-11-17(25)20-10-16(24)22-23-18-14-7-2-3-8-15(14)21-19(18)26/h2-9,21,26H,10-11H2,1H3,(H,20,25)

InChI Key

OKPWSYBBWJEGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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